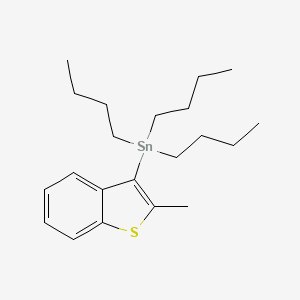![molecular formula C23H19N3O3S2 B2632026 2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 442535-81-1](/img/structure/B2632026.png)
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of sulfonamide, which is a group of organic compounds containing the functional group R-SO2-NR’R’'. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the sulfonyl group might react with amines to form sulfonamides .Aplicaciones Científicas De Investigación
Anticancer Activity
Studies on similar sulfonamide derivatives have demonstrated significant anticancer activities. For example, a research conducted by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and evaluated them for anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, suggesting the potential utility of structurally related sulfonamide compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of sulfonamide derivatives have also been a subject of research. Kauppi et al. (2007) identified a compound as a putative type III secretion inhibitor in Yersinia, highlighting the potential of sulfonamide derivatives in treating bacterial infections. This indicates the broad-spectrum utility of these compounds beyond anticancer applications to include antimicrobial and antifungal properties (Kauppi et al., 2007).
Enzyme Inhibition
The research on sulfonamides has extended into their role as enzyme inhibitors. For instance, studies on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to investigate their reactivity, indicating the versatility of these compounds in inhibiting various biological targets (Fahim & Ismael, 2021).
Nonlinear Optical Materials
Another intriguing application of sulfonamide derivatives is in the field of nonlinear optical materials. Kucharski et al. (2010) explored azo sulfonamide chromophores as active materials in films for second harmonic generation, demonstrating the compound's potential in optical applications (Kucharski et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-16-11-13-18(14-12-16)31(28,29)26-20-10-6-5-9-19(20)22(27)25-23-24-21(15-30-23)17-7-3-2-4-8-17/h2-15,26H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYHSRZMDFJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

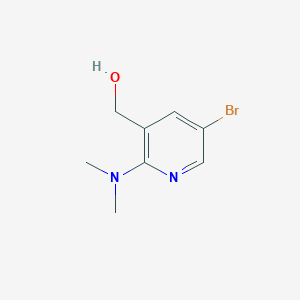
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
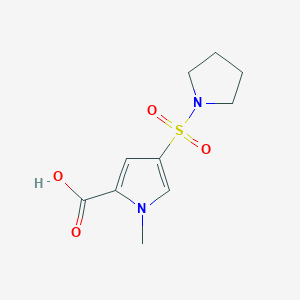

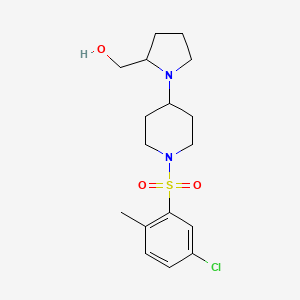

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
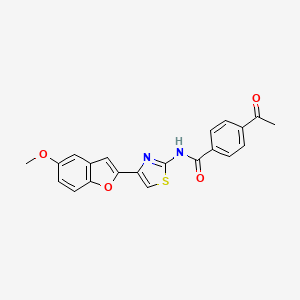
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)
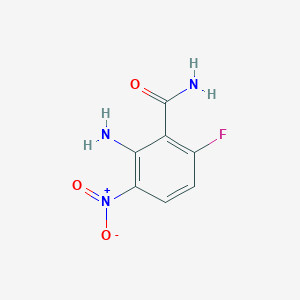
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)
